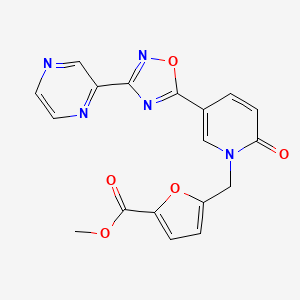

methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate

Description

This compound is a heterocyclic organic molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazol-5-yl group linked to pyrazine. A methyl-furan-2-carboxylate moiety is attached via a methylene bridge.

Properties

IUPAC Name |

methyl 5-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O5/c1-26-18(25)14-4-3-12(27-14)10-23-9-11(2-5-15(23)24)17-21-16(22-28-17)13-8-19-6-7-20-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCVJRGBIIUJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate (CAS Number: 1396760-14-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi. For instance, related oxadiazole derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Compounds similar to this one have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibition of COX Enzymes by Related Compounds

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| TG6 | 10 | 85 | 8.5 |

| TG11 | 15 | 90 | 6.0 |

| TG12 | 20 | 75 | 3.75 |

3. Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on related oxadiazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, compounds featuring similar structural motifs have been tested against HeLa and A375 human tumor cell lines, demonstrating significant antiproliferative activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX, leading to altered inflammatory responses.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Compounds with electron-deficient aromatic systems can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical and preclinical settings:

- Case Study on Anti-inflammatory Effects : A study demonstrated that a derivative with a similar structure effectively reduced inflammation in animal models by inhibiting COX enzymes selectively .

- Cancer Cell Line Study : Research involving derivatives showed significant inhibition of proliferation in A375 melanoma cells at concentrations as low as 10 µM .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate exhibit antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Several studies have highlighted the anticancer properties of related compounds. For instance, derivatives containing oxadiazole rings have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF7. These findings suggest that this compound may also possess similar properties .

Neuropharmacological Effects

The presence of the piperidine and pyrazine moieties suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which may aid in treating mood disorders and anxiety .

Study 1: Antitubercular Activity

A study focused on synthesizing novel derivatives with anti-tubercular activity demonstrated that certain compounds exhibited significant inhibition against Mycobacterium tuberculosis. The IC50 values for these compounds ranged from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of synthesized compounds related to this compound on human embryonic kidney cells (HEK293), results showed that most active compounds were non-toxic at effective concentrations . This suggests a favorable safety profile for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analog in the evidence is methyl 5-{[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}furan-2-carboxylate . Key differences include:

- Core Heterocycle: The target compound uses a 1,2,4-oxadiazole ring, while the analog employs a 1,2,4-triazole.

- Substituent : The target compound has a pyrazine substituent, whereas the analog uses pyridine. Pyrazine’s nitrogen-rich structure may improve solubility and hydrogen-bonding capacity.

Table 1: Structural Comparison

*Molecular weights calculated based on structural formulas.

Comparison with Other Oxadiazole Derivatives

The chlorine substituent may enhance electrophilicity, contrasting with the pyrazine’s role in directing electronic interactions.

Comparison with Pyrazine-Containing Compounds

The compound (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate (T3D4552) from shares a pyrazine moiety but incorporates a fused pyrrolopyrazine core and a piperazine group . Its molecular weight (~434.8 g/mol) exceeds the target compound’s, likely due to the piperazine substituent. The piperazine may enhance solubility, a feature absent in the target compound’s furan ester.

Research Implications and Limitations

- Bioactivity Predictions : The pyrazine-oxadiazole combination in the target compound could synergize for kinase inhibition, as pyrazine derivatives often modulate ATP-binding pockets. Triazole analogs (e.g., ) might exhibit divergent activity due to altered hydrogen-bonding capacity.

- Synthetic Challenges : The oxadiazole ring’s stability under physiological conditions requires investigation, as triazoles (e.g., ) are generally more hydrolytically stable.

- Data Gaps: No direct pharmacological or toxicity data for the target compound were found in the evidence.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridinone core via cyclization of substituted pyridine derivatives under acidic or basic conditions.

- Step 2 : Introduction of the oxadiazole ring using carbodiimide-mediated coupling or cyclization of thioamides with nitriles.

- Step 3 : Functionalization of the furan carboxylate group via esterification or nucleophilic substitution. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), solvents like DMF or ethanol, and bases such as triethylamine. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Resolves proton environments (e.g., furan methyl groups, pyrazine aromatic protons) and carbon backbone.

- IR Spectroscopy : Identifies carbonyl (C=O) and oxadiazole (C=N) stretches.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating complex heterocyclic arrangements .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-protected containers under inert gas (e.g., argon) at –20°C. Avoid moisture due to hydrolytic sensitivity of the oxadiazole and ester groups. Pre-purge solvents (e.g., DMSO) to prevent degradation during dissolution .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps.

- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for pyrazine incorporation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and increases yield by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., enzymatic inhibition with ATP competition).

- Structural Analog Testing : Compare activity of derivatives lacking the oxadiazole or pyrazine moieties to identify pharmacophores.

- Molecular Dynamics Simulations : Predict binding affinities to targets like kinases or GPCRs, reconciling discrepancies between in vitro and in silico data .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog Synthesis : Modify substituents on the pyrazine (e.g., electron-withdrawing groups) or furan (e.g., ester-to-acid hydrolysis).

- Biological Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines, bacterial biofilms) using high-throughput screening.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental approaches validate the mechanism of action in enzymatic inhibition?

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement.

- X-ray Co-Crystallization : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds or π-π interactions .

Data Analysis & Technical Challenges

Q. How to address low reproducibility in synthetic protocols?

- Parameter Documentation : Strictly control temperature (±2°C), solvent purity (HPLC-grade), and catalyst batch (e.g., Pd source).

- Intermediate Characterization : Isolate and validate key intermediates (e.g., pyridinone precursors) via LC-MS before proceeding.

- DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., reaction time vs. temperature) .

Q. What computational tools aid in predicting metabolic stability?

- ADMET Prediction Software : Tools like Schrödinger’s QikProp estimate metabolic clearance rates and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or oxadiazole ring-opening pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.